

Spectroscopic Characterization of 1-(2-Furfurylthio)propanone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-(2-Furfurylthio)propanone

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This guide provides a comparative analysis of the spectroscopic characteristics of **1-(2-furfurylthio)propanone** and its derivatives. Due to the limited availability of published experimental data for **1-(2-furfurylthio)propanone**, this guide leverages data from structurally similar compounds, namely furfuryl methyl sulfide and S-furfuryl thioacetate, to predict and benchmark its spectroscopic properties. This guide is intended to aid in the identification, characterization, and structural elucidation of this class of compounds.

Predicted Spectroscopic Data for 1-(2-Furfurylthio)propanone

The following tables summarize the predicted and comparative spectroscopic data for **1-(2-furfurylthio)propanone** based on the analysis of its structural analogues.

Table 1: Predicted ^1H NMR Data for 1-(2-Furfurylthio)propanone and Comparative Data for its Analogues in CDCl_3

Assignment	Predicted Chemical Shift (ppm) for 1-(2-Furfurylthio)propanone	Furfuryl Methyl Sulfide (ppm)[1]	S-Furfuryl Thioacetate (ppm)
H-5 (furan)	~7.35	7.33 - 7.36	~7.3
H-3 (furan)	~6.30	6.29	~6.3
H-4 (furan)	~6.20	6.17 - 6.19	~6.2
-S-CH ₂ - (furfuryl)	~3.80	3.67	~4.1
-S-CH ₂ - (propanone)	~3.30	-	-
-C(O)-CH ₃	~2.20	-	2.35

Table 2: Predicted ¹³C NMR Data for 1-(2-Furfurylthio)propanone and Comparative Data for its Analogues in CDCl₃

Assignment	Predicted Chemical Shift (ppm) for 1-(2-Furfurylthio)propanone	Furfuryl Methyl Sulfide (ppm)[1]	S-Furfuryl Thioacetate (ppm)
C=O (ketone)	~205	-	~195 (thioester)
C-2 (furan)	~151	151.75	~150
C-5 (furan)	~142	142.05	~142
C-3 (furan)	~110	110.34	~110
C-4 (furan)	~108	107.33	~108
-S-CH ₂ - (furfuryl)	~30	30.34	~29
-S-CH ₂ - (propanone)	~40	-	-
-C(O)-CH ₃	~30	-	~30

Table 3: Predicted IR Absorption Bands for 1-(2-Furfurylthio)propanone

Functional Group	Predicted Wavenumber (cm ⁻¹)	Characteristic Absorptions in Analogues
C=O (ketone)	1715 - 1725 (strong)	Thioester C=O in S-furfuryl thioacetate: ~1690 cm ⁻¹
C-H (furan ring)	3100 - 3150 (medium)	Present in furan derivatives
C=C (furan ring)	1500 - 1600 (variable)	Present in furan derivatives
C-O-C (furan ring)	1000 - 1100 (strong)	Present in furan derivatives
C-H (alkyl)	2850 - 3000 (medium)	Present in analogues with alkyl groups
C-S	600 - 800 (weak)	Characteristic of thioethers

Table 4: Predicted Mass Spectrometry Fragmentation for 1-(2-Furfurylthio)propanone

m/z	Predicted Fragment	Observed in Analogues
170	[M] ⁺	Furfuryl methyl sulfide M ⁺ at 128[1]. S-furfuryl thioacetate M ⁺ at 156.[2][3]
81	[C ₅ H ₅ O] ⁺ (furfuryl cation)	Prominent peak in both analogues.[1][2][3]
127	[M - CH ₃ CO] ⁺	-
43	[CH ₃ CO] ⁺	Prominent peak in S-furfuryl thioacetate.[2][3]
97	[M - C ₃ H ₅ O] ⁺	-

Table 5: Predicted UV-Vis Absorption for 1-(2-Furfurylthio)propanone

Transition	Predicted λ_{max} (nm)	Notes
$\pi \rightarrow \pi$	~220	The furan ring is the primary chromophore.
$n \rightarrow \sigma$	~240-260	Contribution from the thioether linkage.
$n \rightarrow \pi^*$	>280 (weak)	Contribution from the ketone carbonyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the clean KBr plates or empty ATR crystal prior to running the sample.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
- **Ionization:** Use Electron Ionization (EI) at 70 eV for GC-MS, which provides reproducible fragmentation patterns for library matching.
- **Mass Analysis:** Analyze the generated ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

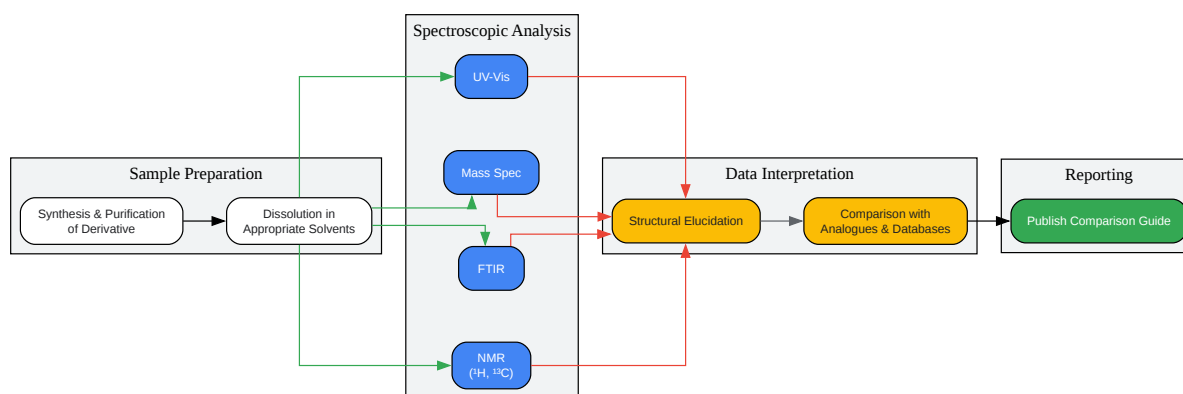
UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the spectrum over a range of 200-400 nm. Use a cuvette containing the pure solvent as a reference.

- Data Processing: The instrument software will generate a plot of absorbance versus wavelength.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like **1-(2-furfurylthio)propanone**.



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Caption: Workflow for the spectroscopic characterization of novel compounds.

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References

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